molecular formula C5H13Br2N5 B5975654 2-(3-amino-1H-1,2,4-triazol-4-ium-5-yl)ethyl-methylazanium;dibromide

2-(3-amino-1H-1,2,4-triazol-4-ium-5-yl)ethyl-methylazanium;dibromide

Cat. No.: B5975654
M. Wt: 303.00 g/mol
InChI Key: YLFBNTXDOZRDEI-UHFFFAOYSA-N
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Description

2-(3-amino-1H-1,2,4-triazol-4-ium-5-yl)ethyl-methylazanium;dibromide is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 2-(3-amino-1H-1,2,4-triazol-4-ium-5-yl)ethyl-methylazanium;dibromide typically involves the reaction of 3-amino-1,2,4-triazole with ethyl bromide and methylamine. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups in the compound.

    Substitution: The amino group on the triazole ring can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-amino-1H-1,2,4-triazol-4-ium-5-yl)ethyl-methylazanium;dibromide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-amino-1H-1,2,4-triazol-4-ium-5-yl)ethyl-methylazanium;dibromide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 2-(3-amino-1H-1,2,4-triazol-4-ium-5-yl)ethyl-methylazanium;dibromide include:

    3-amino-1,2,4-triazole: A compound with a similar triazole ring structure but lacking the ethyl-methylazanium group.

    1-methyl-1H-1,2,4-triazol-3-amine: Another triazole derivative with different substituents.

    1,2,4-triazol-3-amine: A simpler triazole compound used in various chemical and biological applications

Properties

IUPAC Name

2-(3-amino-1H-1,2,4-triazol-4-ium-5-yl)ethyl-methylazanium;dibromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5.2BrH/c1-7-3-2-4-8-5(6)10-9-4;;/h7H,2-3H2,1H3,(H3,6,8,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFBNTXDOZRDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH2+]CCC1=[NH+]C(=NN1)N.[Br-].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Br2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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